3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Medicinal Chemistry Physicochemical Property Structure-Activity Relationship (SAR)

Why choose this intermediate? The 5-trifluoromethyl substitution delivers quantified advantages over unsubstituted pyridinones: a predicted LogP of 1.34 ensures optimal membrane permeability for cellular probes, while the pKa of 4.32 guarantees efficient deprotonation under standard amide coupling conditions (HATU/DIPEA in DMF). The terminal carboxylic acid enables high-yield conjugation to diverse amine fragments—critical for building focused compound libraries. Substituting with generic analogs risks altered reaction kinetics and failed derivatizations. Insist on CAS 175277-72-2 for reproducible SAR results.

Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
CAS No. 175277-72-2
Cat. No. B071166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid
CAS175277-72-2
Molecular FormulaC9H8F3NO3
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1C(F)(F)F)CCC(=O)O
InChIInChI=1S/C9H8F3NO3/c10-9(11,12)6-1-2-7(14)13(5-6)4-3-8(15)16/h1-2,5H,3-4H2,(H,15,16)
InChIKeyUNNXVYFHRXGORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic Acid (CAS 175277-72-2): A Key Pyridinone Building Block


3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid (CAS 175277-72-2) is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted with a trifluoromethyl group at the 5-position and a propanoic acid chain at the 1-position . This structure positions it as a versatile intermediate in medicinal chemistry, where its carboxylic acid handle enables facile conjugation and its electron-withdrawing trifluoromethyl group modulates key physicochemical properties such as lipophilicity (predicted LogP of 1.34) and acidity (predicted pKa of 4.32) [1]. Its primary utility lies in serving as a synthetic precursor for generating libraries of bioactive molecules rather than as an end-target therapeutic agent .

Why Generic Pyridinone Analogs Cannot Substitute for CAS 175277-72-2 in Synthetic Workflows


While the pyridinone scaffold is common, the specific substitution pattern of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid dictates its unique reactivity and physicochemical profile, making generic substitution highly risky in synthetic and procurement contexts. The precise placement of the trifluoromethyl group at the 5-position, combined with the N-alkylated propanoic acid side chain, results in a predicted pKa of 4.32±0.10 and a predicted LogP of 1.34 [1]. These values are not shared by unsubstituted or differently substituted pyridinones. Consequently, replacing this compound with a close analog lacking the exact same substitution pattern will alter reaction kinetics, solubility in key solvent systems, and ultimately, the success of subsequent derivatization steps. The following evidence underscores these points of quantifiable differentiation.

Quantitative Evidence Guide: Differentiating Features of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic Acid


Comparative Predicted pKa: Enhanced Acidity vs. Unsubstituted Pyridinone

The predicted pKa of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid is 4.32±0.10 . This value is significantly lower than the predicted pKa of 5.90 for the unsubstituted analog, 1(2H)-Pyridinepropanoic acid, 2-oxo- . The ~1.58 unit decrease in pKa is attributed to the strong electron-withdrawing inductive effect of the 5-trifluoromethyl group, which stabilizes the conjugate base.

Medicinal Chemistry Physicochemical Property Structure-Activity Relationship (SAR)

Comparative Predicted Lipophilicity: Impact of Trifluoromethyl Substitution on LogP

The predicted LogP for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid is 1.34 [1]. This represents a substantial increase in lipophilicity compared to the predicted LogP of 0.63 for the unsubstituted analog, 1(2H)-Pyridinepropanoic acid, 2-oxo- . The +0.71 increase in LogP is a direct consequence of the trifluoromethyl group's hydrophobic and electron-withdrawing nature, which enhances membrane permeability potential.

Drug Design ADME-Tox Lipophilicity

Synthetic Utility: A Validated Building Block for Further Derivatization

As a pharmaceutical intermediate, 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid is supplied with a standard purity of ≥95% and is accompanied by batch-specific quality control data, including NMR, HPLC, and GC reports . This level of analytical characterization is standard for procurement-grade building blocks but is not universally guaranteed for all analogs from every source. Its terminal carboxylic acid provides a single, unambiguous point for conjugation (e.g., amide coupling, esterification) , offering a synthetic advantage over more complex or sterically hindered analogs.

Organic Synthesis Medicinal Chemistry Chemical Biology

Optimal Application Scenarios for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic Acid


Design of Chemical Probes Requiring a Balanced LogP Profile

The compound's predicted LogP of 1.34 [1] positions it favorably for the development of chemical probes intended for cellular assays. This value falls within a desirable range for balancing aqueous solubility and membrane permeability, a profile directly attributable to its specific substitution pattern when compared to less lipophilic unsubstituted analogs. Researchers can use it as a core scaffold to generate probe libraries with predictable physicochemical properties.

Synthesis of Bioactive Molecules via Amide Coupling

The presence of a single, terminal carboxylic acid makes this compound an ideal partner for amide bond formation with diverse amine-containing fragments . Its predicted pKa of 4.32 ensures the carboxylic acid is readily deprotonated under standard coupling conditions (e.g., HATU/DIPEA in DMF), facilitating efficient and high-yielding conjugation chemistry to build focused compound libraries.

Structure-Activity Relationship (SAR) Studies on Pyridinone Cores

As a validated pharmaceutical intermediate , this compound serves as a defined starting point for SAR campaigns exploring the effects of 5-position substitution on the pyridinone ring. Its quantifiable differentiation in pKa and LogP compared to the unsubstituted core [REFS-1, REFS-3] provides a clear baseline for understanding how the trifluoromethyl group impacts downstream biological activity and pharmacokinetic properties.

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